molecular formula C4H5BrClN3O2 B6217284 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride CAS No. 2742660-03-1

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

Cat. No. B6217284
CAS RN: 2742660-03-1
M. Wt: 242.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride, often referred to as BTAH, is an organic compound that is widely used in scientific research. BTAH is a synthetic compound that is used in various laboratory experiments due to its unique properties. BTAH is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 150-152°C and a boiling point of 317-318°C. BTAH is an important reagent in organic synthesis, and it has been used in a variety of scientific studies.

Scientific Research Applications

BTAH has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the study of the structure of proteins. BTAH has also been used in the synthesis of biopolymers and in the study of the catalytic activity of enzymes. BTAH has been used in the synthesis of a variety of compounds, including polymers, peptides, and nucleic acids. BTAH has also been used in the study of the structure of proteins, including the study of the folding and unfolding of proteins.

Mechanism of Action

BTAH acts as a catalyst in the reaction of organic compounds. It acts by forming a complex with the reactants, which increases the rate of the reaction. BTAH is also believed to play a role in the activation of enzymes, which allows the enzymes to catalyze the reaction of organic compounds.
Biochemical and Physiological Effects
BTAH has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the prevention of cancer and other diseases. BTAH has also been found to have anti-inflammatory and anti-bacterial effects. Additionally, BTAH has been found to have antiviral effects and may be useful in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

BTAH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and can be stored for long periods of time. Additionally, BTAH is a very stable compound, which makes it ideal for use in laboratory experiments. BTAH is also easy to use, as it can be dissolved in a variety of solvents and is not toxic.
However, BTAH does have some limitations for use in laboratory experiments. It is sensitive to light, so it should be stored in a dark container. Additionally, BTAH is not soluble in all solvents, so it may not be suitable for use in all experiments.

Future Directions

The potential of BTAH for use in scientific research is vast. It has been used in a variety of studies and has been found to have a number of beneficial properties. Future research should focus on further exploring the potential of BTAH for use in laboratory experiments. Additionally, further research should be done on the biochemical and physiological effects of BTAH, as well as its potential for use in the treatment of diseases. Finally, further research should be done on the synthesis of BTAH and other compounds that can be used in laboratory experiments.

Synthesis Methods

BTAH can be synthesized by several different methods. The most common method is the reaction of 3-bromo-1H-1,2,4-triazole with acetic anhydride in the presence of a base, such as pyridine. This reaction produces BTAH and acetic acid. Another method involves the reaction of 3-bromo-1H-1,2,4-triazole with acetic acid in the presence of a base, such as sodium hydroxide. This reaction produces BTAH and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves the reaction of 3-amino-1,2,4-triazole with bromoacetic acid followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "3-amino-1,2,4-triazole", "bromoacetic acid", "hydrochloric acid", "water" ], "Reaction": [ "Dissolve 3-amino-1,2,4-triazole in water.", "Add bromoacetic acid to the solution and stir at room temperature for 2 hours.", "Heat the reaction mixture to 80°C for 4 hours.", "Cool the reaction mixture to room temperature and add hydrochloric acid.", "Stir the mixture for 1 hour and filter the precipitate.", "Wash the precipitate with water and dry to obtain 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride." ] }

CAS RN

2742660-03-1

Molecular Formula

C4H5BrClN3O2

Molecular Weight

242.5

Purity

95

Origin of Product

United States

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